molecular formula C10H14ClNO B3144131 Ethyl 2-phenylacetimidate hydrochloride CAS No. 5442-34-2

Ethyl 2-phenylacetimidate hydrochloride

Cat. No. B3144131
Key on ui cas rn: 5442-34-2
M. Wt: 199.68 g/mol
InChI Key: IWGUPOMJPZNXGC-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Combine benzyl cyanide (1.0 g, 8.50 mmol), ethanol (0.4 g, 8.50 mmol) and 4N hydrogen chloride in dioxane (8 mL) and stir the reaction mixture at ambient temperature for 17 h. Evaporate the solvent and triturate the residue with diethyl ether to obtain the desired intermediate as a white solid (1.7 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]#[N:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10]([OH:12])[CH3:11].[ClH:13]>O1CCOCC1>[ClH:13].[CH2:10]([O:12][C:8](=[NH:9])[CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH3:11] |f:4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate the solvent
CUSTOM
Type
CUSTOM
Details
triturate the residue with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)OC(CC1=CC=CC=C1)=N
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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